Potassium di-tert-butyl phosphate CAS 33494-80-3 properties
Potassium di-tert-butyl phosphate CAS 33494-80-3 properties
An In-Depth Technical Guide to Potassium di-tert-butyl phosphate
This guide provides an in-depth exploration of Potassium di-tert-butyl phosphate (CAS 33494-80-3), a versatile reagent pivotal to advancements in pharmaceutical sciences and organic synthesis. We will move beyond a simple recitation of facts to a functional understanding of its properties, synthesis, and applications, grounded in mechanistic principles and practical, field-tested protocols.
Introduction: A Key Player in Modern Chemistry
Potassium di-tert-butyl phosphate, often abbreviated as DTBPP, is an organophosphate salt that has garnered significant attention for its unique combination of steric bulk, basicity, and reactivity.[1][2] Its primary utility lies in its role as a precursor for phosphorylating agents, most notably in the synthesis of N-phosphonooxymethyl prodrugs.[1][3] This application is critical in drug development, as it allows for the modification of active pharmaceutical ingredients (APIs) to enhance their bioavailability and solubility.[1] The bulky di-tert-butyl groups provide a protective function, allowing for controlled deprotection under specific conditions, while the potassium salt form ensures stability and ease of handling compared to its acidic counterpart.[4][5]
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a reagent dictate its handling, storage, and application. DTBPP is a white to off-white solid, valued for its stability under standard conditions and high solubility in polar solvents, which facilitates its use in a variety of reaction media.[1]
A summary of its core properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 33494-80-3 | [6][7] |
| Molecular Formula | C₈H₁₈KO₄P | [1][6] |
| Molecular Weight | 248.30 g/mol | [4][6] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 247-252 °C | |
| Solubility | Highly soluble in polar solvents (e.g., water, alcohols) | [1] |
| Storage Temperature | 2-8°C | [3] |
| ³¹P-NMR (CD₃OD) | δ -11.3 (s, 1P) | [8] |
Synthesis and Purification: From Phosphite to Phosphate
The reliable synthesis of high-purity Potassium di-tert-butyl phosphate is crucial for its subsequent applications. The most common laboratory-scale synthesis involves the oxidation of di-tert-butyl phosphite. Understanding this process provides insight into the reagent's reactivity and potential impurities.
Established Synthesis Protocol: Permanganate Oxidation
A well-documented method utilizes potassium permanganate as the oxidant. The choice of a strong oxidizing agent is necessary to efficiently convert the P(III) center in the phosphite to the P(V) state in the phosphate.
Step-by-Step Methodology:
-
Initial Mixture: Di-tert-butyl phosphite (40.36 mmol) is combined with potassium bicarbonate (24.22 mmol) in 35 mL of water.[7][8] The use of potassium bicarbonate establishes a basic environment.
-
Controlled Oxidation: The solution is cooled in an ice bath, a critical step to manage the exothermic nature of the oxidation reaction. Potassium permanganate (28.25 mmol) is added in three equal portions over one hour while stirring.[7][8] This portion-wise addition prevents a runaway reaction and ensures a controlled temperature profile.
-
Reaction Completion: The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes to ensure the oxidation is complete.[7][8]
-
Purification - Part 1: Decolorizing carbon (600 mg) is added, and the mixture is heated to 60°C for 15 minutes.[7][8] The carbon adsorbs colored impurities. The subsequent vacuum filtration removes the solid manganese dioxide (a byproduct of the permanganate reduction) and the carbon.[7][8]
-
Purification - Part 2: The filtrate is treated with another gram of decolorizing carbon and heated again to ensure maximum removal of impurities before a final filtration yields a colorless solution.[7][8]
-
Isolation: The final product is isolated by evaporating the solvent under vacuum, which affords crude Potassium di-tert-butyl phosphate.[7][8]
An Improved, Greener Synthesis
While effective, the permanganate method generates manganese waste. More efficient and environmentally conscious processes have been developed. A notable improvement involves a two-step process starting from PCl₃ that utilizes a hydrogen peroxide (H₂O₂)/catalytic potassium iodide (KI) system to oxidize the intermediate di-tert-butyl phosphite.[5][9][10] This method provides DTBPP in high yield (81%) and purity while avoiding stoichiometric heavy metal waste.[5][9][10]
Key Applications in Drug Development and Organic Synthesis
The utility of DTBPP stems from its ability to act as a robust phosphorylating agent after conversion to a more reactive intermediate.
The Cornerstone of Prodrug Synthesis
The primary application of DTBPP is in the formation of phosphonooxymethyl prodrugs, a strategy to enhance the aqueous solubility and overall bioavailability of an API.[1][2] DTBPP itself is not the direct phosphorylating agent but is the key precursor to di-tert-butyl (chloromethyl) phosphate , the active reagent.
The Causality of the Process:
-
Activation: DTBPP reacts with an agent like chloromethyl chlorosulfate (CMCS) in the presence of a base and a phase-transfer catalyst.[2][9][10]
-
Nucleophilic Substitution: The resulting di-tert-butyl (chloromethyl) phosphate serves as an electrophile. It reacts with a nucleophilic site on the parent drug molecule (typically an amine or hydroxyl group) to form a quaternary salt or an ester linkage.[9]
-
Deprotection: The sterically bulky tert-butyl groups are crucial. They are stable during the coupling reaction but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to unmask the free phosphoric acid group on the prodrug.[9] This final prodrug can then be converted to a desired salt form, dramatically improving its properties.[9]
This strategy has been successfully applied to enhance the delivery of various drugs, including HIV attachment inhibitors.[2][7]
Role in Catalysis and Materials Science
Beyond prodrugs, DTBPP and its derivatives serve other important functions:
-
Base and Ligand in Cross-Coupling: Due to its basic nature, it can be used as a base in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][3]
-
Precursor to Metal Phosphates: DTBPP is used to synthesize di-tert-butylphosphate complexes of various metals (Co, Zn, Mn, Cu), which can serve as precursors for preparing specialized metal phosphate materials.[2]
Safety, Handling, and Storage
As a reactive chemical, proper handling of Potassium di-tert-butyl phosphate is imperative to ensure laboratory safety.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Code | Description | Classification |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H318 / H319 | Causes serious eye damage / irritation | Eye Damage/Irritation (Category 1/2A) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][11]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[1][13]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[11] A lab coat is required to prevent skin contact.[1]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved P95 or P1 particle respirator.[11]
-
-
General Hygiene: Avoid breathing dust.[11] Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the work area.[14]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, consult a physician.[11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][11]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[11]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Recommended storage is at 2-8°C.[3]
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[11] Prevent release into the environment, as the substance can be harmful to aquatic life.[1]
Conclusion
Potassium di-tert-butyl phosphate is more than just a chemical intermediate; it is an enabling tool in modern drug discovery and a versatile reagent in synthetic chemistry. Its value is rooted in its stable, easy-to-handle nature, which gives way to highly reactive species for targeted phosphorylation. By understanding the causality behind its synthesis, reactivity, and handling requirements, researchers can fully leverage its potential to build complex molecules and improve the efficacy of next-generation therapeutics.
References
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PubChem. Potassium di-tert-butyl phosphate | C8H18KO4P | CID 23674467. [Link]
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ResearchGate. Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl) Phosphate | Request PDF. [Link]
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MSDS of Potassium di-tert-butylphosphate. (2019, March 29). [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: tri-Potassium phosphate. [Link]
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ACS Figshare. (2016, February 17). Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl) Phosphate. [Link]
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ACS Publications. (2014, March 29). Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl) Phosphate | Organic Process Research & Development. [Link]
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Oakwood Chemical. 33494-80-3 | Potassium di-tert-butyl phosphate, 97%. [Link]
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Scientific Laboratory Supplies. Di-tert-butylphosphate potassi | 762245-5G | SIGMA-ALDRICH | SLS. [Link]
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